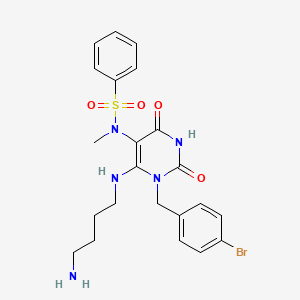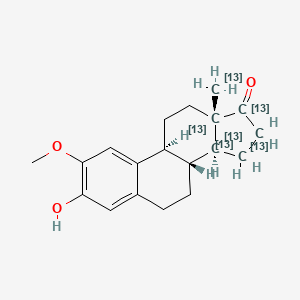
2-Methoxyestrone-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyestrone-13C6 is a stable isotope-labeled compound, specifically a methoxylated catechol estrogen and a metabolite of estrone. It is labeled with carbon-13, a non-radioactive isotope of carbon, which makes it useful in various scientific research applications. The compound has a pKa value of 10.81 and is known for its low affinity for estrogen receptors, lacking significant estrogenic activity .
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxyestrone-13C6 is synthesized through the methylation of 2-hydroxyestrone using catechol O-methyltransferase. The reaction involves the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 2-position of 2-hydroxyestrone .
Industrial Production Methods
Industrial production of this compound involves the incorporation of stable heavy isotopes, such as carbon-13, into the molecular structure. This is typically achieved through isotope labeling techniques during the synthesis process. The compound is then purified and characterized to ensure its isotopic purity and chemical integrity .
化学反応の分析
Types of Reactions
2-Methoxyestrone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyestrone and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methoxyestrone-13C6 is widely used in scientific research, including:
Chemistry: As a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: To study estrogen metabolism and its effects on biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of estrogenic compounds.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
2-Methoxyestrone-13C6 exerts its effects primarily through its role as a metabolite of estrone. It is formed by the methylation of 2-hydroxyestrone via catechol O-methyltransferase. The compound has very low affinity for estrogen receptors and lacks significant estrogenic activity. Its primary action involves the modulation of estrogen metabolism and the potential generation of reactive intermediates that can affect cellular processes .
類似化合物との比較
Similar Compounds
2-Methoxyestradiol: Another methoxylated catechol estrogen with similar metabolic pathways but different biological activities.
4-Methoxyestrone: A positional isomer with different chemical and biological properties.
2-Hydroxyestrone: The precursor to 2-Methoxyestrone-13C6, involved in similar metabolic pathways
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of metabolic processes. Its low estrogenic activity also distinguishes it from other estrogen metabolites, making it a useful tool in studies focused on non-estrogenic pathways .
特性
分子式 |
C19H24O3 |
|---|---|
分子量 |
306.35 g/mol |
IUPAC名 |
(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
InChIキー |
WHEUWNKSCXYKBU-LNBSBECGSA-N |
異性体SMILES |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


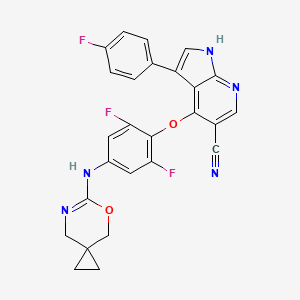
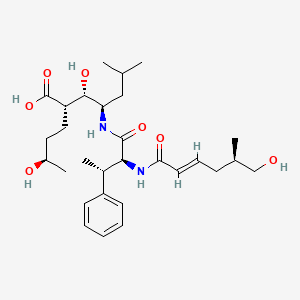
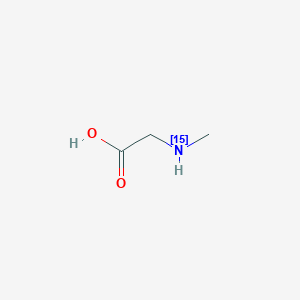
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)

![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
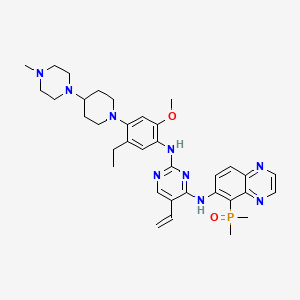

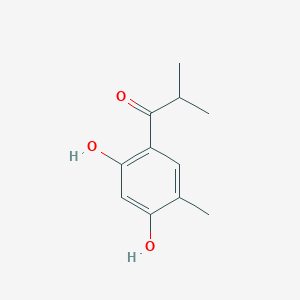
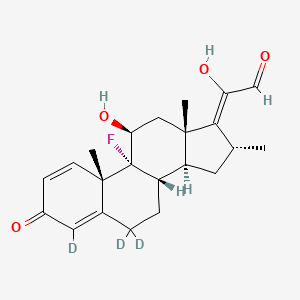

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)

